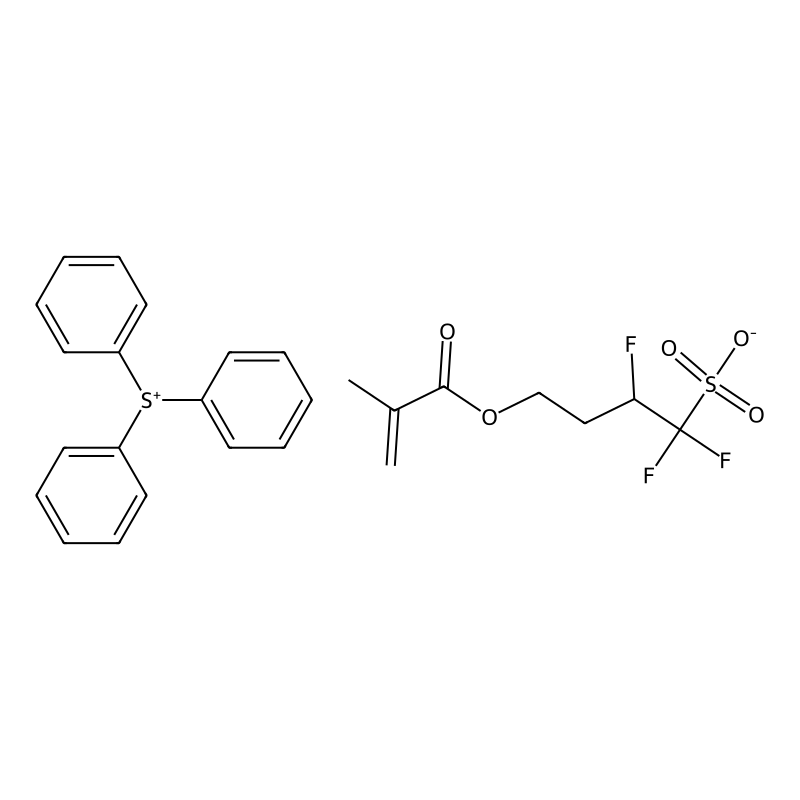Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate is a complex chemical compound characterized by its unique structure, which integrates a sulfonium salt with a methacrylate ester and trifluorobutane sulfonate. Its molecular formula is C26H25F3O5S2, and it has a molecular weight of approximately 538.6 g/mol . This compound is notable for its role as a photoinitiator in free radical polymerization processes, making it valuable in various industrial applications.
- Potential skin and eye irritant: The sulfonate group can be irritating to skin and eyes. Standard laboratory practices for handling potentially hazardous chemicals should be followed.
- Potential respiratory irritant: Depending on the form (powder or liquid), TPFSB might irritate the respiratory system. Use of appropriate personal protective equipment (PPE) like gloves, safety glasses, and fume hoods is advisable.
Photoacid Generation
The presence of the triphenylsulfonium group suggests the molecule might be a photoacid generator. Upon exposure to light, this group can release a strong Bronsted acid, which can be useful for initiating various cationic polymerization reactions .
Methacrylate Chemistry
The methacryloyloxy moiety indicates the molecule could potentially participate in methacrylate chemistry. Methacrylates are well-known monomers used in the creation of various polymers and functional materials . The trifluoromethyl group (-CF3) might influence the properties of the resulting polymers, such as improving their hydrophobicity or introducing fluorine functionality.
Ionic Liquids
The combination of a bulky cation (triphenylsulfonium) and an organic anion (sulfonate) suggests the molecule might possess properties of ionic liquids. Ionic liquids are salts with a melting point below 100°C and have gained significant interest in various research fields due to their unique properties like thermal stability and tunability .
The primary reaction involving triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate is its ability to undergo photolysis upon exposure to ultraviolet light. This process generates reactive species that initiate polymerization of methacrylate monomers. The reaction can be summarized as follows:
- Photolysis:
- Polymerization:
This mechanism highlights the compound's utility in curing processes for coatings and adhesives.
The synthesis of triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate can typically be achieved through the following steps:
- Formation of the Sulfonium Salt:
- React triphenylphosphine with a suitable sulfonic acid to form the sulfonium salt.
- Esterification:
- React the resulting sulfonium salt with 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate under controlled conditions to yield the final product.
This multi-step synthesis allows for the incorporation of functional groups that enhance the compound's reactivity and applicability.
Interaction studies involving triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate have focused on its reactivity with various methacrylate monomers and its efficiency as a photoinitiator. Research indicates that variations in the structure of methacrylate monomers can significantly affect the rate of polymerization initiated by this compound.
Additionally, studies examining its interactions with biological systems are essential for understanding potential toxicity and biocompatibility when used in biomedical applications.
Several compounds exhibit structural or functional similarities to triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate. These include:
Uniqueness
Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate stands out due to its trifluoromethyl group and methacrylate functionality. This unique combination enhances its reactivity and makes it particularly effective for applications requiring rapid polymerization under UV light. Its structural complexity also allows for tailored properties that can be optimized for specific industrial uses.








